![molecular formula C11H16F3NO4 B2653445 2-Cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2248296-37-7](/img/structure/B2653445.png)
2-Cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves fluoridation and hydrolysis processes . For instance, the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropionic Acid involves a reaction time of 3 hours at a temperature of 80°C . The ratio of 2,2-dimethyl-malonic acid monomethyl ester to SF4 is 1:6, and the amount of CH2Cl2 is less than or equal to 0.5% . The hydrolysis process takes about 30 minutes .Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. For example, the related compound 2-cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid has an InChI code of 1S/C6H7F3O3/c7-6(8,9)5(12,4(10)11)3-1-2-3/h3,12H,1-2H2,(H,10,11) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its IUPAC name, InChI code, and other identifiers. For example, the related compound 2-cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid is a powder with a molecular weight of 184.11 .Applications De Recherche Scientifique
Cyclopropane Fatty Acids in Human Tissues
Research has identified cyclopropane fatty acids (cyclopropane FA) in human adipose tissue and serum, highlighting their presence in mammals and their storage mainly in triacylglycerols. Cyclopropane FA, like cyclopropaneoctanoic acid 2-hexyl, is found in comparable amounts in humans and rats and is influenced by diet restriction (Śledziński et al., 2013).
Environmental Exposure to Perfluorinated Compounds
The study on German blood donors living near a former perfluorooctanoate (PFOA) production plant revealed exposure to various perfluorinated compounds including ADONA, used in fluoropolymer production since 2008. This emphasizes the need for monitoring and managing human exposure to such compounds, which might share properties with the compound (Fromme et al., 2017).
Metabolism and Toxicity Studies
Studies on compounds like 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid (ciprofloxacin) have explored their metabolism, including biliary excretion and identification of metabolites in humans. Such research provides a basis for understanding the metabolism and potential toxicity of similarly structured compounds (Tanimura et al., 1986).
Exposure to Plasticizers
Investigation into exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), used as phthalate replacements, highlights the relevance of monitoring environmental and human exposure to chemical compounds with wide applications. Such studies underscore the importance of assessing exposure levels and potential health impacts of various chemical compounds, including those structurally related to the compound (Silva et al., 2013).
Mécanisme D'action
Safety and Hazards
The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, the related compound 2-cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid has hazard statements H302, H315, H318, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-10(7(16)17,6-4-5-6)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKOFXIVHZZURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

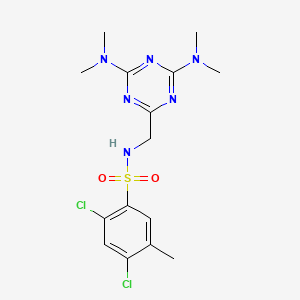
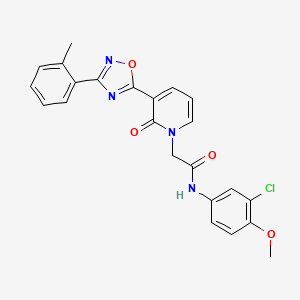
![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)
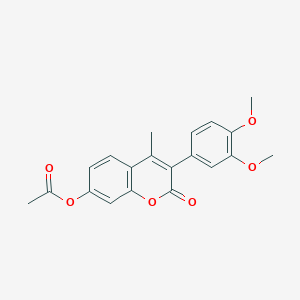
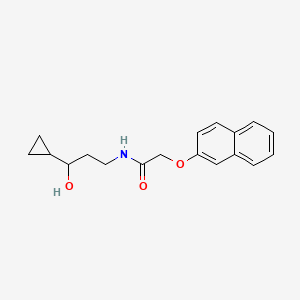
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)
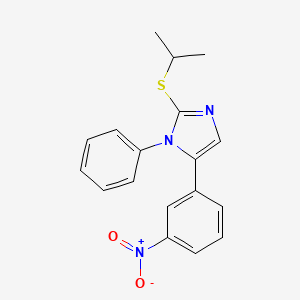


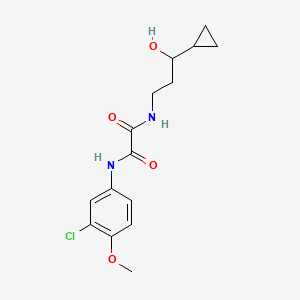
![Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine](/img/structure/B2653380.png)


